molecular formula C24H30N8 B11671308 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone

Cat. No.: B11671308
M. Wt: 430.5 g/mol
InChI Key: PTBVEUAMSYWJFO-KOEQRZSOSA-N
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Description

2-[(2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that includes a triazine ring and multiple pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps. The initial step often includes the preparation of the pyrrole derivative, followed by the formation of the hydrazone intermediate. The final step involves the cyclization to form the triazine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while reduction can produce various hydrazine compounds.

Scientific Research Applications

2-[(2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIMETHYL-1,3,5-TRIAZINE
  • 2-[(2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIPHENYL-1,3,5-TRIAZINE

Uniqueness

The uniqueness of 2-[(2E)-2-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE lies in its specific structure, which includes multiple pyrrolidine groups and a triazine ring. This structure imparts unique chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C24H30N8

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H30N8/c1-18-16-20(19(2)32(18)21-10-4-3-5-11-21)17-25-29-22-26-23(30-12-6-7-13-30)28-24(27-22)31-14-8-9-15-31/h3-5,10-11,16-17H,6-9,12-15H2,1-2H3,(H,26,27,28,29)/b25-17+

InChI Key

PTBVEUAMSYWJFO-KOEQRZSOSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC3=NC(=NC(=N3)N4CCCC4)N5CCCC5

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC3=NC(=NC(=N3)N4CCCC4)N5CCCC5

Origin of Product

United States

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